molecular formula C30H43NO12 B13847755 Phenoxybenzamine-Lactose Conjugate (Dechlorinated)

Phenoxybenzamine-Lactose Conjugate (Dechlorinated)

Cat. No.: B13847755
M. Wt: 609.7 g/mol
InChI Key: BRPKFDCRNZUCDO-ZOISYVMESA-N
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Description

Phenoxybenzamine-Lactose Conjugate (Dechlorinated) is a research chemical compound with a molecular formula of C30H43NO12 and a molecular weight of 609.67 This compound is a conjugate of phenoxybenzamine and lactose, where the chlorine atom has been removed

Preparation Methods

The synthesis of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves several steps. The synthetic route typically starts with the preparation of phenoxybenzamine, followed by its conjugation with lactose. The dechlorination step is crucial to obtain the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation and dechlorination processes. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Phenoxybenzamine-Lactose Conjugate (Dechlorinated) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Phenoxybenzamine-Lactose Conjugate (Dechlorinated) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, particularly in the treatment of conditions related to the nervous system. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves its interaction with specific molecular targets and pathways. Phenoxybenzamine, a component of the conjugate, is known to block alpha-adrenergic receptors, leading to muscle relaxation and vasodilation. This action is achieved through the formation of a covalent bond with the receptors, preventing the binding of endogenous ligands like adrenaline and noradrenaline. The lactose component may enhance the solubility and bioavailability of the compound .

Comparison with Similar Compounds

Phenoxybenzamine-Lactose Conjugate (Dechlorinated) can be compared with other similar compounds, such as phenoxybenzamine and other lactose conjugates. Phenoxybenzamine itself is a non-selective, irreversible alpha blocker used in the treatment of hypertension and pheochromocytoma . The conjugation with lactose and the dechlorination step make Phenoxybenzamine-Lactose Conjugate (Dechlorinated) unique, potentially offering improved solubility and reduced side effects. Other similar compounds include various lactose conjugates used in drug delivery and targeting.

Properties

Molecular Formula

C30H43NO12

Molecular Weight

609.7 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-2-[2-[benzyl(1-phenoxypropan-2-yl)amino]ethoxymethyl]-4,5,6-trihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H43NO12/c1-18(16-40-20-10-6-3-7-11-20)31(14-19-8-4-2-5-9-19)12-13-39-17-22-28(25(35)26(36)29(38)41-22)43-30-27(37)24(34)23(33)21(15-32)42-30/h2-11,18,21-30,32-38H,12-17H2,1H3/t18?,21-,22-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1

InChI Key

BRPKFDCRNZUCDO-ZOISYVMESA-N

Isomeric SMILES

CC(COC1=CC=CC=C1)N(CCOC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CC4=CC=CC=C4

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCOCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CC4=CC=CC=C4

Origin of Product

United States

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